molecular formula C15H28N2O2 B1171250 tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate CAS No. 189333-51-5

tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate

Cat. No. B1171250
CAS RN: 189333-51-5
M. Wt: 268.39 g/mol
InChI Key:
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Description

“tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate” is a chemical compound with the molecular formula C15H28N2O2 . It is also known as “tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate” and has a molecular weight of 268.40 .


Synthesis Analysis

The synthesis of this compound involves the use of palladium on carbon (Pd/C) as a catalyst . The process involves adding Pd/C into a solution of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate in tetrahydrofuran (THF). The reaction is carried out under an argon atmosphere and stirred at 40°C for 40 hours under 45 Psi .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate” can be represented by the SMILES string CC(C)(C)OC(=O)N1CCC2(CCNCC2)CC1 . This indicates that the molecule contains a spirocyclic structure with two nitrogen atoms, an ester group, and a tert-butyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate” include a molecular weight of 268.40 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Future Directions

The future directions for research on “tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate” and similar compounds could involve further exploration of their potential as GABAAR antagonists . This could have implications in the development of new therapeutic agents for neurological disorders.

properties

IUPAC Name

tert-butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)12-17-10-6-15(7-11-17)4-8-16-9-5-15/h16H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVFAJIHKRMQKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCC2(CCNCC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate

Synthesis routes and methods

Procedure details

To a solution of 9.3 g (25.9 mmol) of the compound from Step E in 400 ml dry ethanol were added 1.5 ml acetic acid and 0.7 g Pd(II) hydroxide. The mixture was filled into an autoclave and hydrogenated at 50 atm and 50° C. for 18 h. The solvent was removed under reduced pressure, and the residue was stirred with saturated aqueous sodium bicarbonate solution. It was extracted five times with 100 ml tert.-butylmethylether followed by three extractions with 100 ml dichloromethane. The extracts were dried over sodium sulfate and concentrated in vacuo, separately. The first extract contained a mixture of compounds, whereas the pure title intermediate was obtaind from the following.
Name
compound
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
Pd(II) hydroxide
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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